2,2-dichloro-1-methyl-N-{5-[(1-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}cyclopropanecarboxamide
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Overview
Description
2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE is a complex organic compound with a unique structure that includes a cyclopropane ring, a thiadiazole ring, and various functional groups
Preparation Methods
The synthesis of 2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE involves multiple steps, starting with the preparation of the cyclopropane ring and the thiadiazole ring. Common synthetic routes include:
Cyclopropanation: The cyclopropane ring can be synthesized through the reaction of alkenes with diazo compounds in the presence of a catalyst.
Thiadiazole Formation: The thiadiazole ring can be synthesized through the reaction of thiosemicarbazide with carboxylic acids or their derivatives.
Coupling Reactions: The final compound is obtained by coupling the cyclopropane and thiadiazole intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts.
Chemical Reactions Analysis
2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, using nucleophiles such as amines or thiols.
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds to 2,2-DICHLORO-1-METHYL-N~1~-{5-[(1-PHENYLETHYL)SULFANYL]-1,3,4-THIADIAZOL-2-YL}-1-CYCLOPROPANECARBOXAMIDE include other cyclopropane and thiadiazole derivatives These compounds share structural similarities but may differ in their chemical reactivity and biological activities
Properties
Molecular Formula |
C15H15Cl2N3OS2 |
---|---|
Molecular Weight |
388.3 g/mol |
IUPAC Name |
2,2-dichloro-1-methyl-N-[5-(1-phenylethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclopropane-1-carboxamide |
InChI |
InChI=1S/C15H15Cl2N3OS2/c1-9(10-6-4-3-5-7-10)22-13-20-19-12(23-13)18-11(21)14(2)8-15(14,16)17/h3-7,9H,8H2,1-2H3,(H,18,19,21) |
InChI Key |
NJTHDZUCENJQGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)SC2=NN=C(S2)NC(=O)C3(CC3(Cl)Cl)C |
Origin of Product |
United States |
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